N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide
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Overview
Description
N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a piperidinone moiety, and a cyclopropyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable piperidine derivative with a morpholine ring under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium chlorite to form corresponding lactams.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium chlorite, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, piperidinone moiety, and cyclopropyl group sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C13H21N3O3 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-cyclopropyl-4-(2-oxopiperidin-3-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C13H21N3O3/c17-12-10(2-1-5-14-12)16-6-7-19-11(8-16)13(18)15-9-3-4-9/h9-11H,1-8H2,(H,14,17)(H,15,18) |
InChI Key |
UDZMIJDQNRFYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCOC(C2)C(=O)NC3CC3 |
Origin of Product |
United States |
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